Cas no 1978711-02-2 (6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide)
![6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide structure](https://www.kuujia.com/scimg/cas/1978711-02-2x500.png)
6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide
- EN300-26601330
- 1978711-02-2
- Z1827794482
-
- Inchi: 1S/C13H8ClN5O2/c14-11-6-15-5-10(18-11)12(20)17-9-3-1-2-8(4-9)13-19-16-7-21-13/h1-7H,(H,17,20)
- InChI Key: IBSWHGTWRMDURY-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(C(NC2C=CC=C(C3=NN=CO3)C=2)=O)=N1
Computed Properties
- Exact Mass: 301.0366522g/mol
- Monoisotopic Mass: 301.0366522g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 93.8Ų
6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26601330-0.5g |
6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide |
1978711-02-2 | 95.0% | 0.5g |
$809.0 | 2025-03-20 | |
Enamine | EN300-26601330-2.5g |
6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide |
1978711-02-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-20 | |
Enamine | EN300-26601330-10g |
1978711-02-2 | 90% | 10g |
$3622.0 | 2023-09-13 | ||
Enamine | EN300-26601330-1.0g |
6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide |
1978711-02-2 | 95.0% | 1.0g |
$842.0 | 2025-03-20 | |
Enamine | EN300-26601330-0.05g |
6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide |
1978711-02-2 | 95.0% | 0.05g |
$707.0 | 2025-03-20 | |
Enamine | EN300-26601330-0.25g |
6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide |
1978711-02-2 | 95.0% | 0.25g |
$774.0 | 2025-03-20 | |
Enamine | EN300-26601330-5g |
1978711-02-2 | 90% | 5g |
$2443.0 | 2023-09-13 | ||
Enamine | EN300-26601330-10.0g |
6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide |
1978711-02-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-20 | |
Enamine | EN300-26601330-1g |
1978711-02-2 | 90% | 1g |
$842.0 | 2023-09-13 | ||
Enamine | EN300-26601330-0.1g |
6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide |
1978711-02-2 | 95.0% | 0.1g |
$741.0 | 2025-03-20 |
6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide Related Literature
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Additional information on 6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide
Introduction to 6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide (CAS No. 1978711-02-2)
6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide, identified by its CAS number 1978711-02-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a pyrazine core, which is a key structural motif in many biologically active agents. The presence of a chloro substituent and an amide functional group further enhances its potential as a pharmacophore, making it a subject of extensive research for its pharmacological properties.
The molecular structure of 6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide incorporates several key features that contribute to its unique chemical and biological behavior. The pyrazine ring is known for its ability to interact with various biological targets, while the 1,3,4-oxadiazole moiety is a recognized scaffold in drug discovery due to its stability and bioisosteric properties. The phenyl ring at the 3-position of the oxadiazole further extends the compound's interactability with biological systems, potentially modulating receptor binding and enzyme activity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds more accurately. Studies have suggested that the chloro substituent in 6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide may play a critical role in enhancing its interaction with target proteins. This substitution pattern is often exploited in drug design to improve metabolic stability and binding affinity.
The amide functional group at the 2-position of the pyrazine ring is another critical feature that influences the compound's pharmacological profile. Amides are well-known for their ability to form hydrogen bonds, which can be crucial for achieving high selectivity and potency in drug candidates. The combination of these structural elements makes 6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide a promising candidate for further exploration in therapeutic applications.
In the realm of medicinal chemistry, the development of novel heterocyclic compounds like 6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide is driven by the need for more effective and selective treatments for various diseases. The oxadiazole scaffold has been extensively studied for its potential in modulating inflammatory pathways, infectious diseases, and even cancer. By integrating this motif with other pharmacophoric groups, researchers aim to discover compounds that can outperform existing therapies.
One particularly intriguing aspect of 6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide is its potential role as an intermediate in the synthesis of more complex drug molecules. The structural features present in this compound make it a versatile building block that can be modified to target specific biological pathways. For instance, derivatives of this molecule could be designed to interact with enzymes involved in metabolic disorders or signal transduction pathways.
Current research in pharmaceutical biology has highlighted the importance of understanding how small molecules interact with biological systems at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the binding modes of such compounds. These studies not only provide insights into their mechanism of action but also guide future modifications to improve their efficacy and safety profiles.
The synthesis of 6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Catalytic processes and green chemistry principles are increasingly being adopted to make these synthetic routes more sustainable and scalable.
The pharmacokinetic properties of 6-chloro-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]pyrazine-2-carboxamide are also under investigation to ensure that it meets the criteria for clinical development. Parameters such as solubility, bioavailability, and metabolic stability are critical factors that determine whether a drug candidate will progress to human trials. Computational models have been used to predict these properties before experimental validation is conducted.
In conclusion,6-chloro-N-[3-(1,3,4 oxadiazol - 2 - yl ) phenyl ] pyrazine - 2 - carboxamide ( CAS No . 1978711 - 02 - 2 ) represents an exciting frontier in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely that it will play an important role in addressing unmet medical needs across various therapeutic areas .
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